molecular formula C12H14N6O5 B11066393 4-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11066393
M. Wt: 322.28 g/mol
InChI Key: MSGUMJIAXGGPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is a complex organic compound featuring two pyrazole rings and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID typically involves multi-step reactions starting from commercially available reagents. One common method involves the initial formation of the pyrazole rings followed by the introduction of the nitro group and subsequent acylation and amidation reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is unique due to its specific structure, which includes two pyrazole rings and a nitro group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N6O5

Molecular Weight

322.28 g/mol

IUPAC Name

4-[4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C12H14N6O5/c19-11(8-17-7-10(5-14-17)18(22)23)15-9-4-13-16(6-9)3-1-2-12(20)21/h4-7H,1-3,8H2,(H,15,19)(H,20,21)

InChI Key

MSGUMJIAXGGPJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCC(=O)O)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.